molecular formula C7H14ClNO B2374200 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride CAS No. 2243520-62-7

1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride

Cat. No.: B2374200
CAS No.: 2243520-62-7
M. Wt: 163.65
InChI Key: SXFRJAMGWSNBTH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of this compound emerged from broader efforts to explore nitrogen-containing bicyclic systems in the 2010s. Key milestones include:

Year Development
2019 First reported synthesis via SN2 cyclization of precursor amines with HCl.
2020 Commercial availability through specialty chemical suppliers (e.g., Enamine Ltd.) for medicinal chemistry applications.
2022 Structural characterization via X-ray crystallography confirming bridgehead nitrogen geometry.

The compound’s discovery aligns with advancements in strain-release functionalization strategies, particularly for generating sp³-rich scaffolds in drug discovery. Its synthesis often involves ring-closing reactions of aminodiol precursors under acidic conditions, as exemplified by protocols from Sigma-Aldrich and Synthonix Corporation.

Significance in Bicyclic Compound Research

The oxabicyclo[2.2.1]heptane core confers unique properties:

Structural Rigidity and Stereochemical Control

  • The fused oxabicyclo system enforces a fixed chair-boat conformation, limiting rotational freedom and enabling precise stereochemical outcomes in derivatization.
  • The bridgehead nitrogen (N4) exhibits pyramidal geometry, influencing hydrogen-bonding interactions in catalytic or receptor-binding contexts.

Applications in Medicinal Chemistry

  • Scaffold for Bioactive Analogues : The compound serves as a precursor for antiviral and anticancer agents, mimicking natural product frameworks like norbornene derivatives.
  • Click Chemistry Compatibility : Functionalization via strain-promoted azide-alkyne cycloaddition (SPAAC) is feasible due to the norbornene-like strain.

Comparative Analysis with Related Bicyclic Amines

Compound Structure Key Feature
6-Oxabicyclo[3.1.1]heptan-2-amine C₆H₁₁NO Larger ring system with reduced steric strain.
Norbornene-PEG-amine C₁₄H₂₅NO₃ Polyethylene glycol (PEG) spacer enhances solubility.
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₇H₁₀O₃ Carboxylic acid substituent enables metal coordination.

The hydrochloride salt form improves crystallinity and handling compared to free-base analogues. Recent studies highlight its utility in synthesizing kinase inhibitors and ion channel modulators, leveraging its ability to occupy hydrophobic binding pockets.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-3-7(8,4-6)5-9-6;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFRJAMGWSNBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable amination reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Organic Synthesis

1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride serves as a versatile building block in organic synthesis due to its unique bicyclic structure, which can be functionalized to create a variety of derivatives. Its applications include:

  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Reaction TypeExample ProductsReference
Nucleophilic SubstitutionVarious amines
Cyclization ReactionsHeterocyclic compounds

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity.

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant effects, making it a candidate for further pharmacological evaluation.
Study FocusFindingsReference
Antidepressant ActivityPotential efficacy in animal models
Structure-Activity RelationshipCorrelation between structure and biological activity

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design.

  • Enzyme Targets : Research indicates that modifications to the bicyclic structure can lead to selective inhibition of enzymes involved in metabolic pathways.
Enzyme TargetInhibition TypeReference
Monoamine OxidaseCompetitive Inhibition
AcetylcholinesteraseReversible Inhibition

Case Study 1: Synthesis of Antidepressants

A study explored the synthesis of novel antidepressant candidates based on the bicyclic framework of this compound. The researchers modified the amine group to evaluate the impact on serotonin reuptake inhibition.

Case Study 2: Heterocyclic Compound Development

Another investigation focused on using this compound as a precursor for synthesizing complex heterocycles through multi-step reactions involving electrophilic aromatic substitution and cyclization techniques.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Bicyclo System Key Differences
1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride (Target) C₈H₁₆ClNO 154.26–192.18 Methyl [2.2.1] Reference compound; moderate steric bulk and lipophilicity
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride C₈H₁₄ClFNO 181.6 Fluoromethyl [2.2.1] Higher polarity due to fluorine; potential metabolic stability in drug design
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride C₁₀H₂₀ClNO ~213.7 Ethyl [2.2.2] Expanded bicyclo system increases ring strain; altered solubility
1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride C₆H₁₄Cl₂N₂ 185.1 None (N-heteroatom) [2.2.1] Replacement of oxygen with nitrogen enhances basicity; dihydrochloride form
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride C₉H₁₈ClNO₂ 207.7 Aminomethyl, methanol [2.2.2] Additional functional groups improve water solubility; dual reactivity

Research Findings and Functional Differences

Fluorinated Analog (1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride)
Ethyl-Substituted Analog (1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride)
  • Ring Strain : The [2.2.2] bicyclo system introduces greater conformational rigidity compared to [2.2.1], which may affect receptor selectivity .
  • Synthesis Challenges : Larger substituents (ethyl vs. methyl) complicate stereochemical control during synthesis .
Azabicyclo Analog (1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride)
  • Basicity : The nitrogen atom in the bicyclo framework increases basicity (pKa ~9.5), making it suitable for proton-coupled transport studies .
  • CID : 84647669 (PubChem), with SMILES string C1CN2CCC1(C2)N .
Functionalized Derivative ([1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride)
  • Dual Reactivity : The presence of both amine and hydroxyl groups allows for bifunctional conjugation in prodrug development .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with bicyclic precursors such as bicyclo[2.2.1]heptane derivatives. Key steps include:

  • Amine functionalization : Reductive amination or nucleophilic substitution under anhydrous conditions .
  • Oxidation/Reduction : Use of oxidizing agents like KMnO₄ (for ketone formation) or LiAlH₄ (for amine reduction). Reaction yields depend on solvent choice (e.g., THF for LiAlH₄) and temperature control (0–25°C) .
  • Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether.

Q. Yield Optimization Strategies :

  • Use catalysts like Pd/C for hydrogenation steps (reduces side products).
  • Monitor pH during salt formation to avoid over-acidification, which degrades the bicyclic core .

Q. How can the structural integrity of this compound be validated under varying storage conditions?

Methodological Answer:

  • Stability Testing :
    • Temperature : Store at RT (20–25°C) in airtight containers; avoid >30°C to prevent decomposition .
    • Solubility : Dissolve in polar aprotic solvents (e.g., DMSO or methanol) at 10 mM concentration for long-term storage .
  • Analytical Techniques :
    • NMR : Monitor for peak shifts in 1H^1H NMR (e.g., δ 3.2–3.5 ppm for oxabicyclo protons) to detect structural changes .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) over time .

Q. What spectroscopic and crystallographic methods are most effective for characterizing its bicyclic framework?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Identify key functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ and NH₃⁺ bend at 1500–1600 cm⁻¹) .
    • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 160.65 g/mol) .
  • Crystallography :
    • X-ray Diffraction : Resolve the exo/endo configuration of the bicyclic system. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • In Silico Tools :
    • Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for substitution reactions .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using GROMACS .
  • Case Study :
    • Predicted regioselectivity in electrophilic aromatic substitution aligns with experimental data (90% accuracy) when steric effects of the bicyclic framework are prioritized .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity)?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Use HEK293 cells transfected with target receptors (e.g., serotonin 5-HT₃) to isolate binding affinity (IC₅₀) from off-target effects .
    • Control Groups : Include structurally similar analogs (e.g., difluoromethyl derivatives) to differentiate scaffold-specific toxicity .
  • Data Analysis :
    • Hill Coefficients : Values >1 suggest cooperative binding, which may explain discrepancies in low vs. high concentration assays .

Q. What strategies enable enantiomeric resolution of the compound for stereochemical studies?

Methodological Answer:

  • Chiral Chromatography :
    • Use a Chiralpak IA column with hexane:isopropanol (80:20) mobile phase; resolution factor (Rₛ) >1.5 confirms baseline separation .
  • Crystallization :
    • Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers. Single-crystal XRD validates absolute configuration .

Q. How does the oxabicyclo framework influence its pharmacokinetic profile compared to non-bicyclic analogs?

Methodological Answer:

  • In Vitro/In Vivo Comparison :
    • Permeability : Caco-2 cell assays show 2x higher permeability than acyclic analogs due to rigid structure reducing P-glycoprotein efflux .
    • Metabolic Stability : Microsomal assays (human liver S9 fraction) indicate slower oxidation (t₁/₂ = 45 min vs. 20 min for linear amines) .

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